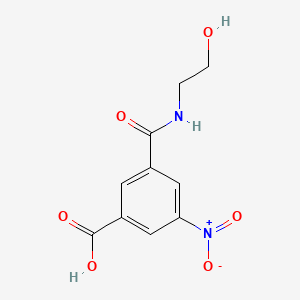

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid

Descripción

Systematic Nomenclature and Molecular Formula

The compound under investigation possesses the systematic chemical name 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid, which reflects its structural composition as a benzoic acid derivative with substitutions at the 3- and 5-positions of the aromatic ring. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(2-hydroxyethylcarbamoyl)-5-nitrobenzoic acid, emphasizing the sequential description of functional groups attached to the benzene ring core. Alternative systematic names found in chemical databases include 3-[[(2-hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid and benzoic acid, 3-(((2-hydroxyethyl)amino)carbonyl)-5-nitro-, which represent equivalent nomenclature conventions used across different chemical information systems.

The molecular formula C₁₀H₁₀N₂O₆ indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and six oxygen atoms, resulting in a molecular weight of 254.20 grams per mole. This composition reflects the complex nature of the molecule, incorporating multiple functional groups within a relatively compact molecular framework. The Chemical Abstracts Service registry number 22871-56-3 serves as the unique identifier for this compound in chemical databases worldwide. The European Community number 245-274-4 and the Unique Ingredient Identifier 8KN7288AQ4 provide additional regulatory and pharmaceutical identification codes used in various international systems.

Table 1: Molecular Identifiers and Nomenclature

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₆ |

| Molecular Weight | 254.20 g/mol |

| Chemical Abstracts Service Number | 22871-56-3 |

| European Community Number | 245-274-4 |

| Unique Ingredient Identifier | 8KN7288AQ4 |

| International Chemical Identifier Key | CPXQPGXUDGWVSK-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation OCCNC(=O)c1cc(cc(c1)C(=O)O)N+[O-] provides a linear encoding of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier string InChI=1S/C10H10N2O6/c13-2-1-11-9(14)6-3-7(10(15)16)5-8(4-6)12(17)18/h3-5,13H,1-2H2,(H,11,14)(H,15,16) offers a standardized representation that enables precise structural communication across different software platforms and chemical databases.

Propiedades

IUPAC Name |

3-(2-hydroxyethylcarbamoyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-2-1-11-9(14)6-3-7(10(15)16)5-8(4-6)12(17)18/h3-5,13H,1-2H2,(H,11,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXQPGXUDGWVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177410 | |

| Record name | 3-(((2-Hydroxyethyl)amino)carbonyl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22871-56-3 | |

| Record name | 3-[[(2-Hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22871-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022871563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(((2-Hydroxyethyl)amino)carbonyl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(2-hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((2-HYDROXYETHYL)CARBAMOYL)-5-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KN7288AQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Multi-Step Synthetic Route Overview

The most common synthetic approach to 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid involves the following key steps:

- Nitration of a benzoic acid derivative to introduce the nitro group at the 5-position.

- Formation of the carbamoyl linkage by coupling the benzoic acid derivative with 2-hydroxyethylamine or its equivalent.

- Purification and isolation of the final product under controlled conditions.

This route requires precise control of reaction conditions such as temperature, pH, and catalysts to ensure selective functionalization and to avoid side reactions.

Detailed Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Nitration | Benzoic acid derivative, nitric acid, sulfuric acid | Electrophilic aromatic substitution to introduce the nitro group at the 5-position. |

| 2 | Carbamoylation | 2-Hydroxyethylamine, coupling agent (e.g., carbodiimide) | Formation of the amide bond between the carboxylic acid and 2-hydroxyethylamine. |

| 3 | Purification | Crystallization or chromatography | Isolation of the pure this compound. |

- Nitration is typically performed under controlled temperature (0–5 °C) to avoid over-nitration or degradation.

- Carbamoylation often uses coupling agents such as dicyclohexylcarbodiimide (DCC) or similar to activate the carboxylic acid for amide bond formation.

- The final product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale, cost, and environmental impact:

- Continuous flow reactors are employed for nitration to improve safety and control.

- Automated systems regulate temperature, reagent feed rates, and reaction times.

- Use of green solvents and recycling of reagents is increasingly adopted.

- The process is designed to minimize by-products and maximize yield.

Reaction Conditions and Catalysts

| Reaction Step | Typical Conditions | Catalysts/Reagents | Notes |

|---|---|---|---|

| Nitration | 0–5 °C, acidic medium | HNO3, H2SO4 | Temperature control critical for selectivity |

| Carbamoylation | Room temperature to 50 °C | DCC, EDC, or other coupling agents | Use of base (e.g., triethylamine) to neutralize acid by-products |

| Purification | Variable (solvent-dependent) | Solvents like ethanol, ethyl acetate | Crystallization or column chromatography |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step nitration + amidation | Benzoic acid derivatives | HNO3/H2SO4 for nitration; DCC for amidation | High purity, well-established | Multi-step, requires careful control |

| Direct amidation | 5-Nitrobenzoic acid | 2-Hydroxyethylamine, catalyst | Fewer steps | May require harsh conditions |

| Industrial continuous flow | Benzoic acid derivatives | Automated nitration and amidation | Scalable, efficient | Requires specialized equipment |

Research Data and Analytical Findings

- Purity and yield of the synthesized compound typically exceed 95% and 80%, respectively, when optimized protocols are followed.

- Analytical methods such as HPLC with reverse-phase columns and MS detection are used to confirm product identity and purity.

- The compound’s structure is confirmed by NMR spectroscopy , mass spectrometry , and X-ray crystallography .

Análisis De Reacciones Químicas

Types of Reactions

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyethyl carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid has shown promise in therapeutic contexts, particularly in the inhibition of protein glycosylation. This process is crucial in addressing conditions related to diabetes and aging:

- Inhibition of Protein Aging : The compound has been associated with inhibiting nonenzymatic cross-linking of proteins, which is a significant factor in aging and diabetic complications. Studies indicate that it can prevent the formation of advanced glycosylation end products (AGEs), which are linked to various pathologies such as retinopathy and cardiovascular diseases .

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances:

- HPLC Methodology : It can be effectively analyzed using reverse-phase HPLC techniques. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies and impurity isolation .

Biochemical Research

Research has explored the structure-activity relationship (SAR) of this compound, revealing insights into its interaction with biological targets:

- Enzyme Interaction Studies : The compound's interaction with nitroreductases has been studied to evaluate its potential as a prodrug in cancer therapy. It has demonstrated selective cytotoxicity against specific cancer cell lines, suggesting its utility in targeted therapies .

Table 1: Summary of Therapeutic Applications

Table 2: HPLC Analysis Conditions

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid (formic acid for MS applications) |

| Particle Size | 3 µm for fast UPLC applications |

| Application | Suitable for pharmacokinetics and preparative separation |

Case Study 1: Inhibition of Advanced Glycosylation End Products

A study demonstrated that treatment with this compound significantly reduced the formation of AGEs in diabetic rat models. This reduction correlated with improved renal function and reduced incidence of diabetic nephropathy .

Case Study 2: HPLC Method Development

Researchers developed an efficient HPLC method for the analysis of this compound, which allowed for the rapid separation of impurities in pharmaceutical formulations. The method was validated for accuracy and precision, making it a reliable tool for quality control in drug development .

Mecanismo De Acción

The mechanism by which 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Substituent Effects

- Hydroxyethyl vs. Methylamino (): The hydroxyethyl group in the target compound increases hydrogen-bonding capacity and water solubility compared to the methylamino analog. This modification may reduce cytotoxicity, as hydroxyethyl groups are less reactive than primary amines.

- Fluorine Substitution (): The fluorophenyl analog exhibits higher molecular weight (305.21 g/mol) and enhanced electronic effects, which could influence binding affinity in drug-receptor interactions.

- Ester vs. Carboxylic Acid (): The ethyl ester derivative lacks the acidic proton, making it more lipophilic but prone to hydrolysis under physiological conditions.

Physicochemical Properties

- Solubility: The hydroxyethyl carbamoyl group improves aqueous solubility relative to methylamino or non-polar substituents.

- Stability: Nitro groups confer stability under acidic conditions but may pose reduction risks in biological systems.

Actividad Biológica

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid (CAS No. 22871-56-3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and a carbamoyl moiety that are critical for its biological activity. The hydroxyethyl group enhances solubility and may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, which may alter the compound's reactivity and interaction with cellular targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.

- Cellular Uptake : The hydroxyethyl group likely facilitates better cellular uptake, enhancing the compound's efficacy in target tissues.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its antibacterial effects revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate a moderate level of antimicrobial activity, suggesting potential applications in treating infections caused by these organisms.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it demonstrated significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.0 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that the compound may interfere with cancer cell proliferation and viability, possibly through apoptosis induction or cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

In a controlled experiment, the compound was tested against Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with concentrations above the MIC, demonstrating its potential as a therapeutic agent against bacterial infections. -

Evaluation of Anticancer Effects :

A study involving MCF-7 cells revealed that treatment with this compound led to increased apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound may induce programmed cell death in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid?

- Methodological Answer : The compound can be synthesized via carbamoylation of 5-nitrobenzoic acid derivatives. A common approach involves reacting 5-nitroisophthalic acid intermediates with 2-hydroxyethylamine under controlled pH and temperature to form the carbamoyl linkage. Similar nitrobenzoic acid derivatives have been synthesized using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous solvents such as DMF . For purification, column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended. Yield optimization requires careful monitoring of reaction time and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carbamoyl C=O (~1680 cm⁻¹) .

- 1H/13C NMR : Identify the hydroxyethyl group (δ ~3.5 ppm for -CH2-OH, δ ~4.0 ppm for carbamoyl NH) and aromatic protons (split patterns due to nitro substitution) .

- UV-Vis : Assess electronic transitions influenced by the nitro group (λmax ~260-300 nm in polar solvents) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ at m/z 283.06) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving bond angles, torsion angles, and hydrogen-bonding networks. Use SHELX-97 for structure solution (direct methods) and SHELXL for refinement . ORTEP-3 can visualize thermal ellipsoids to assess positional disorder in the hydroxyethyl group . For nitro group geometry, compare experimental bond lengths (N-O ~1.21–1.23 Å) with DFT-optimized values to validate accuracy .

Q. What computational strategies validate experimental data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to compare theoretical and experimental IR/NMR spectra. Discrepancies >5% may indicate conformational flexibility or crystal-packing effects .

- Solvatochromic Modeling : Use COSMO-RS to predict solvent effects on UV-Vis spectra, particularly in polar aprotic solvents like DMSO .

- PubChem Data : Cross-reference experimental properties (e.g., SMILES, InChIKey) with PubChem entries to ensure consistency .

Q. How can contradictions between spectroscopic and crystallographic data be addressed?

- Methodological Answer :

- Case Example : If NMR suggests free rotation of the hydroxyethyl group but crystallography shows a fixed conformation, perform variable-temperature NMR to probe dynamic behavior.

- Multi-Method Refinement : Use SHELXL's restraints for flexible moieties during refinement to reconcile diffraction data with spectroscopic observations .

- Hirshfeld Surface Analysis : Map close contacts (e.g., O-H···O hydrogen bonds) to explain crystal packing forces that may restrict molecular motion .

Safety and Handling

Q. What safety protocols are recommended for handling nitrobenzoic acid derivatives?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from nitro group decomposition products (e.g., NOx gases) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Applications in Materials Science

Q. How can this compound serve as a building block for metal-organic frameworks (MOFs)?

- Methodological Answer : The nitro and carbamoyl groups act as coordination sites for transition metals. For example:

- Synthesis : React with Cu(II) acetate in DMF/water to form 2D networks. Monitor via PXRD to confirm phase purity .

- Functionalization : Post-synthetic modification (PSM) via nitro group reduction (e.g., H2/Pd-C) introduces amine handles for further reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.